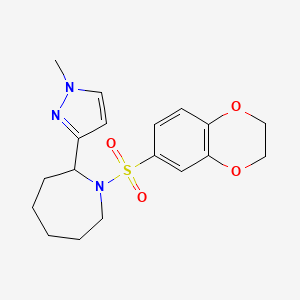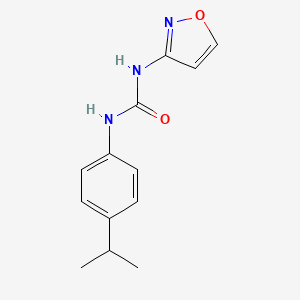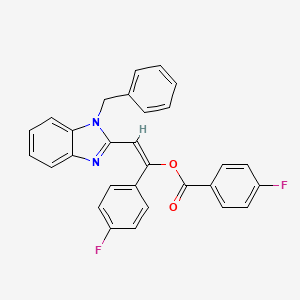![molecular formula C16H18N2OS B5419181 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5419181.png)
2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPTA is a thioamide derivative of pyridine that has been found to exhibit potent biological activity.
Mechanism of Action
The exact mechanism of action of 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by targeting various cellular pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce the expression of genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biological activity, leading to various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, leading to the reduction of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide is its potent biological activity, making it a promising candidate for various fields of research. However, the use of this compound in lab experiments is limited by its low solubility in water and its toxicity at high concentrations. The toxicity of this compound can be reduced by optimizing the reaction conditions and using appropriate safety precautions.
Future Directions
There are several future directions for the research on 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide. One of the major directions is to optimize the synthesis method to improve the yield of this compound. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. The mechanism of action of this compound also needs to be further elucidated to understand its biological activity. Additionally, the use of this compound in combination with other drugs or therapies needs to be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide involves the reaction of 2-mercaptopyridine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-(4-methyl-2-pyridinyl)acetamide in the presence of a catalyst such as palladium on carbon to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit potent biological activity, making it a promising candidate for various fields of research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-4-3-5-14(8-12)10-20-11-16(19)18-15-9-13(2)6-7-17-15/h3-9H,10-11H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPJNCQFMJQVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5419107.png)
![5-ethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5419115.png)
![4-pyrazolo[1,5-a]pyrimidin-3-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5419121.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419124.png)
![1,5-dimethyl-4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5419132.png)

![4-(6-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5419148.png)
![7-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419160.png)
![3,3-dimethyl-1-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-2-butanone](/img/structure/B5419167.png)

![N-cyclopentyl-N'-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}pyrrolidin-3-yl)methyl]urea](/img/structure/B5419175.png)
![ethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419179.png)

![3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5419212.png)